synthesis and characterization of 4'-Nitro-M-terphenyl
synthesis and characterization of 4'-Nitro-M-terphenyl
An In-depth Technical Guide to the Synthesis and Characterization of 4'-Nitro-m-terphenyl
Executive Summary: This guide provides a comprehensive overview of the synthesis and characterization of 4'-Nitro-m-terphenyl, a valuable intermediate in materials science and medicinal chemistry. The m-terphenyl scaffold offers a unique three-dimensional structure, and the appended nitro functionality serves as a versatile chemical handle for further derivatization. This document details a robust synthetic protocol centered on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, chosen for its high efficiency, functional group tolerance, and mild reaction conditions. We will explore the mechanistic rationale behind this strategy, provide a detailed step-by-step experimental procedure, and outline a full suite of analytical techniques for the comprehensive characterization and validation of the target compound.
Introduction
Terphenyls are a class of hydrocarbons consisting of a central benzene ring substituted with two phenyl groups.[1] Their rigid, bulky, and π-conjugated architecture makes them foundational building blocks in various advanced applications, including organic light-emitting devices (OLEDs), liquid crystals, and as ligands in organometallic chemistry.[2][3] The constitutional isomers (ortho, meta, and para) offer distinct spatial arrangements of the phenyl rings, with the m-terphenyl isomer providing a non-linear, sterically demanding scaffold.
The introduction of a nitro group (-NO₂) onto the terphenyl framework, as in 4'-Nitro-m-terphenyl, significantly enhances its utility. The nitro group is a strong electron-withdrawing group that can modify the electronic properties of the π-system.[4] More importantly, it serves as a synthetic precursor that can be readily converted into other functional groups, most notably an amine (-NH₂), which opens avenues for amide couplings, diazotization, and other transformations crucial in drug development and materials synthesis.[5] This guide presents a validated approach for the reliable synthesis and rigorous characterization of this key intermediate.
Synthetic Strategy & Mechanistic Rationale
Retrosynthetic Analysis
The most logical and efficient approach for constructing the unsymmetrical 4'-Nitro-m-terphenyl is through a carbon-carbon bond-forming strategy. The Suzuki-Miyaura cross-coupling reaction is the preeminent method for this transformation due to its reliability and broad substrate scope.[6][7] Our retrosynthetic analysis disconnects the terphenyl framework at the two C-C bonds connected to the central ring, leading to a dihalogenated benzene core and two arylboronic acid synthons. For a sequential and controlled synthesis, we propose a disconnection that leads to 1,3-dibromobenzene and 4-nitrophenylboronic acid.
Caption: Retrosynthetic pathway for 4'-Nitro-m-terphenyl.
The Suzuki-Miyaura Cross-Coupling: A Self-Validating System
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid) with an organohalide.[7] Its success stems from mild reaction conditions, commercial availability of diverse reagents, and the non-toxic nature of the boron byproducts.[8] The choice of this reaction is self-validating; its well-understood mechanism allows for rational optimization and troubleshooting.
The catalytic cycle proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., C-Br), forming a Pd(II) complex. The reactivity of halides follows the order I > Br >> Cl.[6]
-
Transmetalation: A base activates the organoboron species, forming a borate complex which then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Rationale for Reagent Selection
-
Aryl Halide (1,3-Dibromobenzene): Provides the central ring. Dibromobenzene is chosen for its balanced reactivity and cost-effectiveness. The two bromine atoms allow for a double Suzuki coupling.
-
Organoboron Reagent (Phenylboronic Acid & 4-Nitrophenylboronic Acid): These are the sources of the outer phenyl rings. They are typically stable, crystalline solids that are easy to handle.
-
Palladium Catalyst (Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄): This is a robust, commercially available Pd(0) catalyst that is highly effective for a wide range of Suzuki couplings.[4] It provides the necessary phosphine ligands (L) to stabilize the palladium center throughout the catalytic cycle.
-
Base (Potassium Carbonate, K₂CO₃ or Silver Carbonate, Ag₂CO₃): The base is crucial for the transmetalation step. An inorganic base like K₂CO₃ is effective and easy to remove during work-up.[4] For more challenging or sterically hindered couplings, bases like silver carbonate can provide higher yields.[6]
-
Solvent (Tetrahydrofuran/Toluene & Water): A two-phase solvent system is often employed. Toluene or THF solubilizes the organic reagents and catalyst, while water dissolves the inorganic base, facilitating the reaction at the phase interface.[4]
Experimental Protocol: Synthesis of 4'-Nitro-M-terphenyl
This protocol describes a sequential, one-pot, double Suzuki-Miyaura coupling.
Materials and Equipment
-
Reagents: 1,3-Dibromobenzene, Phenylboronic acid, 4-Nitrophenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium Carbonate (K₂CO₃), Toluene, Ethanol, Deionized Water, Anhydrous Magnesium Sulfate (MgSO₄), Dichloromethane (DCM), Hexanes, Ethyl Acetate.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon gas inlet, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel), UV lamp.
Synthetic Procedure
Caption: Experimental workflow for the synthesis of 4'-Nitro-m-terphenyl.
Step 1: First Coupling (Formation of 3-Bromo-1,1'-biphenyl)
-
To a 250 mL round-bottom flask, add 1,3-dibromobenzene (1.0 eq), phenylboronic acid (1.05 eq), and potassium carbonate (2.5 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.02 eq).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed solvent mixture of Toluene:Ethanol:Water (e.g., 3:1:1 ratio).
-
Heat the reaction mixture to reflux (approx. 80-90 °C) with vigorous stirring.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 1,3-dibromobenzene is consumed (typically 12-24 hours).
Step 2: Second Coupling (Formation of 4'-Nitro-m-terphenyl)
-
Once the first coupling is complete, allow the mixture to cool slightly.
-
Under a positive pressure of inert gas, add 4-nitrophenylboronic acid (1.1 eq) and additional potassium carbonate (1.5 eq) and Pd(PPh₃)₄ (0.01 eq) to the reaction flask.
-
Re-heat the mixture to reflux and continue stirring.
-
Monitor the disappearance of the 3-bromo-1,1'-biphenyl intermediate by TLC (typically another 24-48 hours).[4]
Step 3: Work-up and Extraction
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with dichloromethane (DCM) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Step 4: Purification
-
The resulting crude product, typically a yellow-brown oil or solid, is purified by flash column chromatography.[9][10]
-
Prepare a silica gel column using a non-polar solvent system like hexanes.
-
Load the crude product onto the column (adsorbed onto a small amount of silica for best results).
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate). The less polar terphenyl byproduct will elute first, followed by the desired nitro-terphenyl product.
-
Collect the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 4'-Nitro-m-terphenyl as a yellow solid.[4]
Characterization and Data Analysis
Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound.
Physical and Chemical Properties
| Property | Expected Value | Reference |
| Appearance | Yellow Solid | [4] |
| Molecular Formula | C₁₈H₁₃NO₂ | [4][11] |
| Molecular Weight | 275.30 g/mol | [4][11] |
| CAS Number | 19625-70-8 | [4] |
| Melting Point | Not widely reported; requires experimental determination. | [4] |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in water. | General knowledge |
Spectroscopic Analysis
4.2.1 ¹H and ¹³C NMR Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The spectrum will show complex multiplets in the aromatic region (δ 7.2-8.4 ppm). Protons ortho to the nitro group will be the most downfield (deshielded). Protons on the unsubstituted terminal phenyl ring will appear around δ 7.4-7.6 ppm. The protons on the central ring will show distinct splitting patterns based on their meta and para relationships.
-
¹³C NMR (100 MHz, CDCl₃): Approximately 12 distinct signals are expected in the aromatic region (δ 120-150 ppm) due to molecular asymmetry. The carbon atom directly attached to the nitro group will be significantly deshielded (around δ 147-149 ppm). Quaternary carbons (C-C attachments between rings) will appear as weak signals.
4.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy The FT-IR spectrum (KBr pellet) provides confirmation of key functional groups.[12]
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1600-1450 cm⁻¹: Aromatic C=C ring stretching.
-
~1550-1475 cm⁻¹ (strong): Asymmetric N-O stretching of the nitro group.[13]
-
~1360-1290 cm⁻¹ (strong): Symmetric N-O stretching of the nitro group.[13]
-
~850-750 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern on the aromatic rings.
4.2.3 Mass Spectrometry (MS)
-
High-Resolution MS (ESI+): The primary use is to confirm the molecular formula. The calculated exact mass for [M+H]⁺ (C₁₈H₁₄NO₂) is 276.1019, and for [M+Na]⁺ (C₁₈H₁₃NO₂Na) is 298.0838.[11] The observed mass should match this value within a few ppm.
-
Electron Ionization (EI): Will show a strong molecular ion peak (M⁺) at m/z = 275.[14] Common fragmentation patterns include the loss of NO₂ (m/z = 229) and NO (m/z = 245).
Safety, Handling, and Storage
-
Nitroaromatic Compounds: These compounds should be handled with care as they are potentially toxic and can be explosive under certain conditions, although 4'-Nitro-m-terphenyl is not known to be shock-sensitive.[15] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reagents: Palladium catalysts are toxic and should be handled in a fume hood. Boronic acids can be irritants. Solvents like toluene and DCM are volatile and flammable/toxic; handle only in well-ventilated areas.
-
Storage: Store the final product in a tightly sealed container in a cool, dry, and dark place, away from reducing agents.
Conclusion
This guide has detailed a reliable and well-rationalized methodology for the synthesis of 4'-Nitro-m-terphenyl via a sequential Suzuki-Miyaura cross-coupling reaction. The provided experimental protocol is robust and scalable, while the comprehensive characterization plan ensures the unambiguous identification and purity assessment of the final product. By understanding the causality behind the choice of reaction, reagents, and analytical methods, researchers can confidently produce this versatile chemical building block for applications in advanced materials and drug discovery programs.
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- Abramovitch, R. A. (1956). The Synthesis of Substituted Terphenyls. Chemical Reviews, 56(4), 895-909.
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ResearchGate. (n.d.). Synthesis of Terphenyls | Request PDF. Retrieved from [Link]
- Penning, T. D., et al. (2007). Synthesis of Substituted Terphenyl Derivatives. Journal of Chemical Research, 2007(6), 346-349.
- Jamieson, C., et al. (2019). Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols.
- Yamamoto, T., et al. (2016). Suzuki-Miyaura synthesis of m-terphenyl thioethers and their facilitated oxidation caused by through-space π···S···π interaction. Tetrahedron, 72(29), 4348-4355.
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ResearchGate. (n.d.). Synthesis of terphenyl via dual Suzuki‐Miyaura couplings. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved from [Link]
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